N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-2-pyrrol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(13-21-9-1-2-10-21)20-12-14-3-8-19-16(11-14)15-4-6-18-7-5-15/h1-11H,12-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBDUIHCCSPLSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antibacterial, and antifungal activities, supported by relevant data tables and case studies.
- Molecular Formula : C17H16N4O
- Molecular Weight : 292.342 g/mol
- IUPAC Name : N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-2-pyrrol-1-ylacetamide
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its effectiveness against various cancer cell lines.
These results indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer (MCF7) and lung cancer (A549) cell lines.
Antibacterial Activity
The antibacterial properties of this compound have also been evaluated. The compound showed activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |
|---|---|---|
| Staphylococcus aureus | 75 | |
| Escherichia coli | <125 | |
| Pseudomonas aeruginosa | 150 |
These findings suggest that the compound could be a candidate for developing new antibacterial agents.
Antifungal Activity
The antifungal efficacy of the compound was assessed against several fungal strains, showing promising results.
The antifungal activity indicates that this compound may be beneficial in treating fungal infections.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of this compound to enhance its biological activity. Research focused on modifying the side chains to improve potency and selectivity against specific cancer cell lines.
In one study, derivatives were synthesized with varying substitutions on the pyrrole ring, leading to compounds with improved IC50 values against MCF7 cells, suggesting structure-activity relationships (SAR) that could guide future drug design efforts.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Recent studies have highlighted the potential of compounds incorporating bipyridine and pyrrole moieties in anticancer drug design. For instance, derivatives of similar structures have shown promising activity against various cancer cell lines, indicating that N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide may possess similar properties. The bipyridine structure is known to enhance the binding affinity to biological targets due to its ability to participate in π-π stacking interactions, which are crucial for drug-receptor interactions .
1.2 Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be inferred from studies involving related structures that inhibit cyclooxygenase enzymes. Compounds featuring the pyrrole ring have been documented to exhibit anti-inflammatory effects, suggesting that this compound could be explored for similar therapeutic applications .
Material Science Applications
2.1 Organic Electronics
The bipyridine component of this compound makes it a candidate for applications in organic electronics. Bipyridine derivatives are often used as ligands in metal complexes for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to facilitate charge transfer processes can improve the efficiency of these devices .
2.2 Coordination Chemistry
The compound's structure allows it to function as a ligand in coordination chemistry, forming complexes with transition metals. Such complexes can exhibit interesting electronic properties and catalytic activities, making them useful in various chemical reactions and processes .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Acetamide Linkers
The compound shares key structural motifs with other acetamide-based molecules, particularly in the positioning of aromatic systems and functional groups. Below is a comparative analysis:
Key Observations :
- The pyrrole substituent may enhance electron-rich interactions compared to triazole or phenyl groups in other acetamides .
Functional and Pharmacological Comparisons
While explicit activity data for the target compound are absent in the evidence, insights can be inferred from structurally related molecules:
- CDK2 Inhibition : Compound 18 (), a pyrimidine-pyrazole-acetamide derivative, exhibits CDK2 inhibition (IC₅₀ = 17 nM). The bipyridine-pyrrole-acetamide structure may similarly target kinases due to its aromatic and hydrogen-bonding motifs .
- Auxin Agonism: WH7 () is a synthetic auxin agonist with a phenoxy-acetamide scaffold. The bipyridine system in the target compound could offer distinct receptor-binding profiles due to its larger aromatic surface .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
